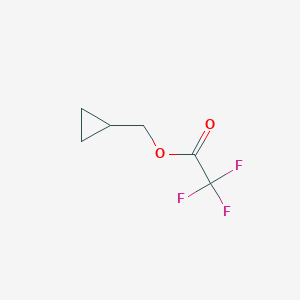
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone is an organic compound with the molecular formula C17H11BrClNO2 It is a derivative of naphthoquinone, featuring bromine, chlorine, and methyl-substituted aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, naphthoquinone, undergoes nitration to introduce a nitro group, followed by reduction to form an amino group.
Bromination: The amino group is then brominated to introduce the bromine atom.
Substitution: The brominated intermediate undergoes a substitution reaction with 3-chloronaphthoquinone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its cytotoxic properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for cancer therapy. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methylaniline: A precursor in the synthesis of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone.
2-Bromo-4-methylaniline: Another brominated aniline derivative with similar chemical properties.
4-Bromo-2-methylaniline: A compound with a different substitution pattern on the aniline ring.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, as well as the naphthoquinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H11BrClNO2 |
|---|---|
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
2-(4-bromo-3-methylanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11BrClNO2/c1-9-8-10(6-7-13(9)18)20-15-14(19)16(21)11-4-2-3-5-12(11)17(15)22/h2-8,20H,1H3 |
InChI-Schlüssel |
ANEOQBXRLRQKND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B11949488.png)


![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)






![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)

